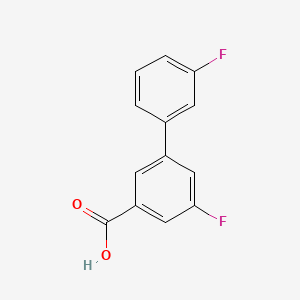
3-(3-Fluorophenyl)-5-fluorobenzoic acid
Cat. No. B571990
M. Wt: 234.202
InChI Key: IMLKBLKBVVRJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09090584B2
Procedure details


A 2 dram vial was charged with (3-fluorophenyl)boronic acid (168 mg, 1.2 mmol), 3-chloro-5-fluorobenzoic acid (175 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), palladium acetate (1.1 mg, 0.005 mmol) and 2-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1′-biphenyl hydrate sodium salt (5 mg, 0.01 mmol). The vial was fitted with a septum cap, degassed water (1.5 mL) was added and the mixture was purged with nitrogen and stirred at room temperature. After stirring for 4 d, the mixture was diluted with water (30 mL), acidified to pH 4 with 1.0 N aqueous HCl and extracted with EtOAc (3×25 mL). The combined extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford 235 mg (quant.) of 3′,5-difluoro-[1,1′-biphenyl]-3-carboxylic acid which was used without further purification.




Name
2-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1′-biphenyl hydrate sodium salt
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Cl[C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:15]([OH:17])=[O:16].C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Na+].O.C1(P(C2CCCCC2)C2(OC)C(S([O-])(=O)=O)C=CC(OC)=C2C2C=CC=CC=2)CCCCC1>[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:20]=[C:19]([F:21])[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,5.6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
168 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
175 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
345 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
2-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1′-biphenyl hydrate sodium salt
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Na+].O.C1(CCCCC1)P(C1(C(=C(C=CC1S(=O)(=O)[O-])OC)C1=CC=CC=C1)OC)C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was fitted with a septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed water (1.5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was purged with nitrogen
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 4 d
|
|
Duration
|
4 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was diluted with water (30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)C1=CC(=CC(=C1)F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 235 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
